5-Bromo-3-methylbenzene-1,2-diamine 5-Bromo-3-methylbenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 76153-06-5
VCID: VC1989972
InChI: InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
SMILES: CC1=CC(=CC(=C1N)N)Br
Molecular Formula: C7H9BrN2
Molecular Weight: 201.06 g/mol

5-Bromo-3-methylbenzene-1,2-diamine

CAS No.: 76153-06-5

Cat. No.: VC1989972

Molecular Formula: C7H9BrN2

Molecular Weight: 201.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-methylbenzene-1,2-diamine - 76153-06-5

Specification

CAS No. 76153-06-5
Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
IUPAC Name 5-bromo-3-methylbenzene-1,2-diamine
Standard InChI InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
Standard InChI Key UOFSLKHZOPVGHG-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)N)Br
Canonical SMILES CC1=CC(=CC(=C1N)N)Br

Introduction

Chemical Identity and Structure

5-Bromo-3-methylbenzene-1,2-diamine (CAS No. 76153-06-5) is an aromatic diamine with the molecular formula C₇H₉BrN₂. Its structure features a benzene ring with specific substituents that influence its chemical behavior and applications. Table 1 summarizes the key chemical identity parameters of this compound.

Table 1: Chemical Identity of 5-Bromo-3-methylbenzene-1,2-diamine

PropertyValue
CAS Number76153-06-5
IUPAC Name5-bromo-3-methylbenzene-1,2-diamine
Molecular FormulaC₇H₉BrN₂
Molecular Weight201.06 g/mol
InChIInChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3
InChI KeyUOFSLKHZOPVGHG-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1N)N)Br

The structure of 5-Bromo-3-methylbenzene-1,2-diamine consists of a benzene ring with a bromine atom attached at carbon position 5, a methyl group at position 3, and two amino groups at adjacent positions 1 and 2. This specific arrangement of substituents creates unique electronic and steric properties that influence the compound's reactivity and applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-3-methylbenzene-1,2-diamine is crucial for its proper handling, storage, and application in research and industrial processes. Table 2 presents the key physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of 5-Bromo-3-methylbenzene-1,2-diamine

PropertyValue
Physical StateSolid
AppearanceBlack
Melting Point63-64 °C
Boiling Point298.8±35.0 °C at 760 mmHg
Density1.6±0.1 g/cm³
Flash Point134.5±25.9 °C
pKa3.31±0.10 (Predicted)
SolubilityNot readily soluble in water
StorageUnder inert gas (nitrogen or argon) at 2–8 °C

5-Bromo-3-methylbenzene-1,2-diamine appears as a black solid at room temperature with a melting point of 63-64 °C and a boiling point of approximately 298.8 °C at standard pressure . Its relatively high flash point of 134.5 °C indicates that it is combustible but requires elevated temperatures to ignite . The compound has a predicted pKa value of approximately 3.31, suggesting moderate acidity of the amine groups . For optimal stability, it should be stored under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation .

Synthesis and Preparation Methods

The synthesis of 5-Bromo-3-methylbenzene-1,2-diamine involves specific chemical reactions that require careful control of conditions to ensure high yield and purity of the final product.

Laboratory Synthesis

The preparation of 5-Bromo-3-methylbenzene-1,2-diamine typically involves a two-step process:

  • Bromination of 3-methyl aniline: This first step involves the reaction of 3-methyl aniline with bromine to form 5-bromo-3-methyl aniline. The reaction is usually conducted in an appropriate solvent with controlled temperature to ensure selective bromination at the desired position.

  • Amination: In the second step, 5-bromo-3-methyl aniline undergoes a reaction with ammonia or other amine sources to produce 5-Bromo-3-methylbenzene-1,2-diamine. This process introduces the second amino group to the benzene ring.

These reactions require precise control of reaction parameters including temperature, pressure, solvent choice, and catalyst selection to achieve optimal results.

Industrial Production

Industrial production methods for this compound follow similar chemical pathways as laboratory synthesis but are scaled up significantly. Industrial processes typically employ:

  • Larger reaction vessels with precise temperature and pressure controls

  • Optimized reaction conditions to maximize yield and minimize waste

  • Catalysts to enhance reaction efficiency

  • Purification techniques to ensure high product quality

The industrial production process aims to achieve consistent quality and high yield while maintaining cost-effectiveness and adherence to safety and environmental regulations.

Chemical Reactions and Behavior

The chemical behavior of 5-Bromo-3-methylbenzene-1,2-diamine is significantly influenced by its structure, particularly the presence of bromine, methyl, and amine groups on the benzene ring.

Electrophilic Aromatic Substitution

Due to the presence of the methyl group (an activating and ortho/para-directing substituent) and bromine (a deactivating but ortho/para-directing substituent), 5-Bromo-3-methylbenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions with various electrophiles. The substitution pattern is influenced by the competing directing effects of the existing substituents.

Common Reagents and Conditions

Several reagents are commonly used in reactions involving 5-Bromo-3-methylbenzene-1,2-diamine:

  • For electrophilic substitution: Bromine, chlorine, nitrating agents

  • For oxidation: Potassium permanganate, hydrogen peroxide

  • For reduction: Lithium aluminum hydride, sodium borohydride

Major Products

The reactions of 5-Bromo-3-methylbenzene-1,2-diamine yield various products depending on the specific reaction conditions:

  • From substitution reactions: Various substituted benzene derivatives

  • From oxidation: Nitroso, hydroxylamine, or nitro derivatives

  • From reduction: Potentially de-brominated products under certain conditions

Research Applications

5-Bromo-3-methylbenzene-1,2-diamine has demonstrated versatility in numerous research applications spanning multiple scientific disciplines.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide multiple sites for further transformations, making it a versatile building block in creating diverse chemical structures. One notable application is its use in the formation of Schiff base ligands through reaction with di-2-furanylethanedione, creating macrocyclic structures capable of metal coordination.

Pharmaceutical Research

In pharmaceutical research, 5-Bromo-3-methylbenzene-1,2-diamine contributes to the development of potential therapeutic agents. Its structure allows for modifications that can produce bioactive compounds with various pharmaceutical properties. The compound's ability to form part of larger molecular structures makes it valuable in drug discovery and development processes.

Material Science Applications

The compound has applications in material science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs). Its structural features and electronic properties make it suitable for incorporation into materials with specific electronic or optical characteristics, contributing to advancements in display technologies and other electronic applications.

Biological Research

In biological research contexts, 5-Bromo-3-methylbenzene-1,2-diamine has been investigated for its role in enzyme inhibition studies. The presence of the amine groups allows for specific interactions with biological molecules, potentially affecting biochemical pathways.

Antimicrobial Applications

Research has demonstrated that 5-Bromo-3-methylbenzene-1,2-diamine can be used to create metal complexes with antimicrobial properties. When used to form Schiff base ligands that coordinate with dioxomolybdenum(VI) ions, the resulting complexes exhibit antibacterial activity. The proposed mechanism involves the chelation hypothesis, where the complex interacts with bacterial cells by binding to metal-dependent enzymes or disrupting cellular processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-3-methylbenzene-1,2-diamine, it is valuable to compare it with structurally similar compounds.

Structural Analogues

Several compounds share structural similarities with 5-Bromo-3-methylbenzene-1,2-diamine but differ in the positioning of substituents:

Table 3: Comparison of 5-Bromo-3-methylbenzene-1,2-diamine with Structural Analogues

CompoundCAS NumberStructural Difference
3-Bromo-5-methylbenzene-1,2-diamine70733-25-4Different positioning of bromine and methyl groups
5-Bromo-N1-methylbenzene-1,2-diamine337915-79-4Addition of methyl group to one amine group
4-Bromo-3-methylbenzene-1,2-diamine952511-74-9Different positioning of bromine (position 4 instead of 5)
3-bromo-N1-methylbenzene-1,2-diamine1150617-55-2Different bromine position and N-methylation

Current Market and Availability

5-Bromo-3-methylbenzene-1,2-diamine is commercially available from various chemical suppliers for research and industrial purposes.

SupplierProduct CodePurityAvailable Quantities
Thermo Scientific MaybridgeMO07383DA/MO07383DE97%1g, 5g
Matrix Scientific044715>95%1g, 5g
SynQuest Laboratories3730-9-1997%1g
AK ScientificZ5108Not specified1g
TRCB677968Not specified50mg

Prices vary significantly depending on quantity, purity, and supplier, ranging from approximately $60 for smaller quantities to over $200 for larger amounts .

Quality Specifications

Commercial samples of 5-Bromo-3-methylbenzene-1,2-diamine typically conform to the following specifications:

  • Purity: Usually between 95-97%

  • Form: Solid, typically black in appearance

  • Storage recommendation: Under inert gas at 2-8°C

  • Packaging: Usually in amber glass bottles to protect from light

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